An In-depth Technical Guide to Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
An In-depth Technical Guide to Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, a notable bicyclic compound, serves as a critical intermediate in the synthesis of various pharmaceutical agents. Its rigid, constrained structure provides a unique scaffold for the development of novel therapeutics, particularly potent agonists of nicotinic acetylcholine receptors.[1] This guide offers a comprehensive overview of its chemical identity, synthesis, and applications, providing researchers with the foundational knowledge necessary for its effective utilization in drug discovery and development.
Chemical Identity and Properties
CAS Number: 140927-13-5[2][3][4]
This unique numerical identifier, assigned by the Chemical Abstracts Service (CAS), ensures unambiguous identification of this specific chemical substance.
Molecular Formula: C14H15NO3[5]
Molecular Weight: 245.27 g/mol [5]
Synonyms: This compound is also known by several other names, including:
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N-(benzyloxycarbonyl)-2-azabicyclo[2.2.1]heptan-5-one
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(1R,4R)-benzyl 5-oxo-2-azabicyclo[2.2.1]heptanes-2-carboxylate
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5-Oxo-2-azabicyclo[2.2.1]heptane-2-carboxylic Acid Phenylmethyl Ester[1]
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. These parameters are crucial for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| Density | 1.283±0.06 g/cm3 (Predicted) | [5] |
| Boiling Point | 402.5±45.0 °C (Predicted) | [5] |
| Flash Point | 197.2±28.7 °C | [5] |
| Refractive Index | 1.594 | [5] |
| Polar Surface Area (PSA) | 46.6 Ų | [5] |
| LogP (XLogP3) | 1.3 | [5] |
Synthesis and Mechanism
The synthesis of Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is typically achieved through the oxidation of its corresponding alcohol precursor, Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate. A common and effective method involves the use of Jones reagent.
Synthetic Workflow
Caption: Synthetic workflow for Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate.
Detailed Experimental Protocol
The following protocol is a representative example of the synthesis:
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Dissolution and Cooling: Dissolve Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate in acetone and cool the solution to 0°C in an ice bath.[1]
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Addition of Jones Reagent: Slowly add Jones reagent (prepared from chromium trioxide, concentrated sulfuric acid, and water) dropwise to the cooled solution with continuous stirring.[1] The Jones reagent acts as a powerful oxidizing agent, converting the secondary alcohol to a ketone.
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Reaction Monitoring: Maintain the reaction mixture at 0°C and stir for approximately 3 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Quenching: Upon completion, quench the excess Jones reagent by the dropwise addition of isopropanol.[1] This step is crucial for safety and to prevent over-oxidation or side reactions.
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Workup and Extraction: Alkalize the reaction solution with aqueous sodium hydroxide and remove the solvent under reduced pressure. Dissolve the residue in water and extract the crude product with dichloromethane. Combine the organic layers.[1]
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Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.[1]
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Purification: Purify the crude product by silica gel column chromatography to yield the final product, Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate.[1] Mass spectrometric analysis can be used to confirm the identity of the product, with an expected m/z of 246 (M+H+).[1]
Spectroscopic Characterization
Spectroscopic data is essential for confirming the structure and purity of the synthesized compound. Various techniques are employed for this purpose.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 13C NMR are critical for elucidating the molecular structure. ChemicalBook provides access to spectral data for this compound.[6]
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Mass Spectrometry (MS): As mentioned, mass spectrometry is used to determine the molecular weight and confirm the identity of the compound.[1]
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Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as the carbonyl group of the ketone and the carbamate.
Applications in Drug Discovery and Medicinal Chemistry
The rigid bicyclic core of Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate makes it a valuable building block in medicinal chemistry. Its primary application lies in the synthesis of potent agonists for nicotinic acetylcholine receptors (nAChRs).[1]
The broader 2-azabicyclo[2.2.1]heptane scaffold is a key component in various drug candidates and has been explored for its potential in treating a range of conditions. For instance, derivatives of this scaffold have been investigated as inhibitors of Cathepsin C for the treatment of inflammatory diseases like COPD and rheumatoid arthritis.
Logical Relationship in Drug Development
Caption: Role of the title compound in a typical drug discovery pipeline.
Handling and Storage
Proper handling and storage are essential to maintain the integrity and stability of Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate.
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Handling: Handle in a well-ventilated place. Wear suitable protective clothing, including gloves and eye protection, to avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[5]
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Storage: Store the container tightly closed in a dry, dark, and well-ventilated place.[5] Some suppliers recommend refrigeration for long-term storage.[7]
Conclusion
Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is a pivotal chemical intermediate with significant applications in pharmaceutical research and development. Its unique structural features and synthetic accessibility make it an attractive starting point for the creation of novel therapeutic agents. This guide has provided a detailed overview of its properties, synthesis, and applications, offering a valuable resource for scientists working in the field.
References
- Cas Number 140927-13-5|benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate. (n.d.).
- benzyl 5-oxo-2aza-bicyclo[2.2.1]heptance-2-carboxylate | 140927-13-5 - ChemicalBook. (n.d.).
- Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate - Chemwill Asia Co., Ltd. (n.d.).
- CAS NO. 140927-13-5 | Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate - Arctom. (n.d.).
- Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate | SynQuest Laboratories. (n.d.).
- benzyl 5-oxo-2aza-bicyclo[2.2.1]heptance-2-carboxylate - Echemi. (n.d.).
- benzyl exo-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate - Sigma-Aldrich. (n.d.).
- benzyl 5-oxo-2aza-bicyclo[2.2.1]heptance-2-carboxylate(140927-13-5) 1 H NMR. (n.d.).
Sources
- 1. benzyl 5-oxo-2aza-bicyclo[2.2.1]heptance-2-carboxylate | 140927-13-5 [chemicalbook.com]
- 2. Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, CasNo.140927-13-5 Chemwill Asia Co., Ltd. China (Mainland) [chemwill.lookchem.com]
- 3. arctomsci.com [arctomsci.com]
- 4. CAS 140927-13-5 | 4H56-1-0AN | MDL MFCD17976821 | Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate | SynQuest Laboratories [synquestlabs.com]
- 5. echemi.com [echemi.com]
- 6. benzyl 5-oxo-2aza-bicyclo[2.2.1]heptance-2-carboxylate(140927-13-5) 1H NMR spectrum [chemicalbook.com]
- 7. benzyl exo-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate | 140927-12-4 [sigmaaldrich.com]
